molecular formula C12H16 B1199045 1,5-Dimethyltetralin CAS No. 21564-91-0

1,5-Dimethyltetralin

Cat. No. B1199045
CAS No.: 21564-91-0
M. Wt: 160.25 g/mol
InChI Key: BMADLDGHUBLVMQ-UHFFFAOYSA-N
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Patent
US07935856B2

Procedure details

The cyclization reaction of 5-OTP was carried out under the same reaction conditions as in Example 1-2, using the platinum and copper ion-exchanged zeolite beta catalyst prepared in the above 1.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
copper ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12])=[CH:6][CH:5]=[CH:4][CH:3]=1>[Pt]>[CH3:12][CH:11]1[C:6]2[C:7](=[C:2]([CH3:1])[CH:3]=[CH:4][CH:5]=2)[CH2:8][CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC=C1CCCC=C
Step Two
Name
copper ion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out under the same reaction conditions as in Example 1-2
CUSTOM
Type
CUSTOM
Details
prepared in the above 1

Outcomes

Product
Name
Type
Smiles
CC1CCCC2=C(C=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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